molecular formula C18H30S4 B1607424 1,2,4,5-Tetrakis(isopropylthio)benzene CAS No. 74542-69-1

1,2,4,5-Tetrakis(isopropylthio)benzene

Cat. No. B1607424
CAS RN: 74542-69-1
M. Wt: 374.7 g/mol
InChI Key: GTFNUNQIHYSXTJ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(isopropylthio)benzene is a chemical compound with the molecular formula C18H30S4 . It is a redox-active organosulfur molecule that supports oxidation to a stable radical cation .


Synthesis Analysis

The synthesis of 1,2,4,5-Tetrakis(isopropylthio)benzene has been reported in several studies. For instance, it has been synthesized by facile oxidative-coupling polymerization . In another study, it was used to generate a constitutional isomer based on benzene-1,2,3,4-tetrakis(thiolate) to form a corresponding isomeric polymer .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrakis(isopropylthio)benzene is characterized by the coordination between benzene-1,2,4,5-tetrakis(thiolate) and Ni 2+ ions . It has a molecular weight of 374.6908 .


Chemical Reactions Analysis

1,2,4,5-Tetrakis(isopropylthio)benzene has been used in the formation of various compounds. For example, it has been used in the formation of thorium-based MOFs based on 1,2,4,5-tetrakis(4-carboxyphenyl)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4,5-Tetrakis(isopropylthio)benzene include its molecular formula C18H30S4 and molecular weight 374.6908 . More detailed properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

properties

IUPAC Name

1,2,4,5-tetrakis(propan-2-ylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30S4/c1-11(2)19-15-9-17(21-13(5)6)18(22-14(7)8)10-16(15)20-12(3)4/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFNUNQIHYSXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC(=C(C=C1SC(C)C)SC(C)C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348231
Record name 1,2,4,5-Tetrakis(isopropylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrakis(isopropylthio)benzene

CAS RN

74542-69-1
Record name 1,2,4,5-Tetrakis(isopropylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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